2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid
Description
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid is a polychlorinated acetic acid derivative with a complex substitution pattern. Its structure includes a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl moiety attached to an acetic acid backbone. The compound’s molecular formula is C15H10Cl4O3, with a calculated molecular weight of 402.06 g/mol.
Properties
CAS No. |
73112-72-8 |
|---|---|
Molecular Formula |
C15H10Cl4O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl4O3/c16-8-4-5-9(13(19)6-8)14(15(20)21)22-7-10-11(17)2-1-3-12(10)18/h1-6,14H,7H2,(H,20,21) |
InChI Key |
BORROOGPAKGNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2,4-dichlorophenylacetic acid under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.
Medicine: Research may focus on its therapeutic properties and potential use in treating diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include NSAIDs, herbicides, and intermediates with chlorinated aromatic systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Toxicity and Metabolic Considerations
- Chlorination Impact : Increased chlorine substitution correlates with higher bioactivity but also elevated toxicity. For example, fenclofenac’s tetrachlorinated analog caused life-threatening side effects despite its potency . The target compound’s four chlorine atoms may raise concerns about hepatotoxicity or environmental persistence.
- Comparative Toxicity Data: Diclofenac: Ulcerogenic at high doses; linked to renal toxicity . 2,4,6-Trichlorophenoxy Derivatives: Associated with carcinogenic risks in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
